molecular formula C14H16N2O2 B3133842 methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate CAS No. 400074-10-4

methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate

Cat. No. B3133842
CAS RN: 400074-10-4
M. Wt: 244.29 g/mol
InChI Key: BMPHBTGCNQOMHH-XFXZXTDPSA-N
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Description

1H-indazoles are a class of organic compounds that have been studied for their potential applications in various fields . They are typically synthesized through a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .


Synthesis Analysis

The synthesis of 1H-indazoles involves a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This process is realized through a hydrazine-directed C–H functionalization pathway .


Molecular Structure Analysis

The molecular structure of 1H-indazoles is complex and involves a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This reaction is facilitated by a hydrazine-directed C–H functionalization pathway .

Scientific Research Applications

Synthesis and Transformation into Polyfunctional Heterocyclic Systems

Methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate and its analogs are versatile synthons for the preparation of polysubstituted heterocyclic systems. Research by Pizzioli et al. (1998) demonstrates their use in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Preparation of N3-Protected 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones

Selič, Grdadolnik, and Stanovnik (1997) utilized methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important for creating heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

Facilitating the Synthesis of Meridianin Analogues

Časar et al. (2005) showed that treating methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate with various (thio)ureas in the presence of an acid led to high yields of meridianine analogues, a new family of compounds (Časar, Bevk, Svete, & Stanovnik, 2005).

Synthesis of 3-Heteroarylindoles

Jakše, Svete, Stanovnik, and Golobič (2004) used methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate to synthesize condensed indolylpyrimidones and indolylpyranones, indicating its role in creating diverse indole-based compounds (Jakše, Svete, Stanovnik, & Golobič, 2004).

Parallel Solution-Phase Synthesis of Fused Pyrimidones

Čebašek et al. (2004) developed a method for parallel solution-phase synthesis of fused pyrimidones using methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate, showcasing its utility in streamlined synthetic processes (Čebašek, Wagger, Bevk, Jakše, Svete, & Stanovnik, 2004).

Development of Indole-Based Dynamin GTPase Inhibitors

Gordon et al. (2013) utilized derivatives of methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate in the development of second-generation indole-based inhibitors for dynamin GTPase, a protein important in cellular processes (Gordon, Venn-Brown, Robertson, Young, Chau, Mariana, Whiting, Chircop, Robinson, & McCluskey, 2013).

Mechanism of Action

The mechanism of action in the synthesis of 1H-indazoles involves a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol . This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Future Directions

The future directions in the study of 1H-indazoles could involve exploring new pathways for their synthesis, as well as investigating their potential applications in various fields .

properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16(2)9-12(14(17)18-3)11-8-15-13-7-5-4-6-10(11)13/h4-9,15H,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPHBTGCNQOMHH-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CNC2=CC=CC=C21)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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